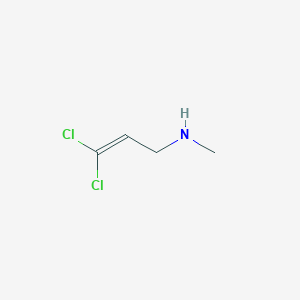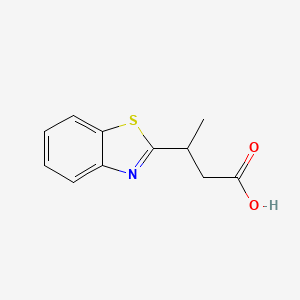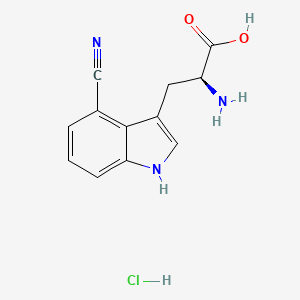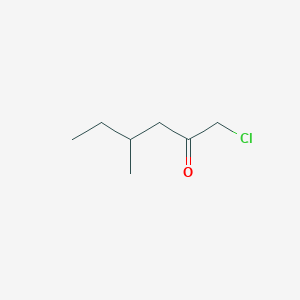
(1,2-Dimethylpyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethylpyrrolidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanol typically involves the reaction of 2-pyrrolidinemethanol with methylating agents. One common method is the alkylation of 2-pyrrolidinemethanol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(1,2-Dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxymethyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-dimethylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1,2-dimethylpyrrolidine.
Substitution: Formation of 1,2-dimethylpyrrolidine-2-yl halides.
科学的研究の応用
(1,2-Dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1,2-Dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
2-Pyrrolidinemethanol: Lacks the additional methyl groups present in (1,2-Dimethylpyrrolidin-2-yl)methanol.
1,2-Dimethylpyrrolidine: Lacks the hydroxymethyl group.
1,2-Dimethyl-2-hydroxymethylpyrrolidine: Another structural isomer with different spatial arrangement of functional groups.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
CAS番号 |
100742-04-9 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
(1,2-dimethylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3 |
InChIキー |
JJORCXGBWIYVCK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)




![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)


